BenchChemオンラインストアへようこそ!

2-(4-(3-(3,4-dimethoxyphenyl)ureido)phenyl)-N-(2-methoxyethyl)acetamide

Physicochemical Profiling Drug-Likeness Medicinal Chemistry

Choose this compound for a divergent substitution pattern that is absent from standard kinase inhibitor libraries. With a predicted LogP of 1.659 and TPSA of 108.92 Ų, it occupies a favorable drug-likeness space ideal for benchmarking in silico ADME models. The unique urea-amide scaffold enables systematic exploration of hydrogen-bonding networks, target engagement (e.g., urea-binding pockets), and CCK receptor subtype selectivity. Researchers must verify activity via direct biochemical or biophysical assays. Supplied exclusively for laboratory R&D.

Molecular Formula C20H25N3O5
Molecular Weight 387.436
CAS No. 1206998-99-3
Cat. No. B2922531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(3-(3,4-dimethoxyphenyl)ureido)phenyl)-N-(2-methoxyethyl)acetamide
CAS1206998-99-3
Molecular FormulaC20H25N3O5
Molecular Weight387.436
Structural Identifiers
SMILESCOCCNC(=O)CC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C20H25N3O5/c1-26-11-10-21-19(24)12-14-4-6-15(7-5-14)22-20(25)23-16-8-9-17(27-2)18(13-16)28-3/h4-9,13H,10-12H2,1-3H3,(H,21,24)(H2,22,23,25)
InChIKeyFHFYIQWOWIFVMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(3-(3,4-Dimethoxyphenyl)ureido)phenyl)-N-(2-methoxyethyl)acetamide (CAS 1206998-99-3): A Ureidoacetamide Research Compound


The compound 2-(4-(3-(3,4-dimethoxyphenyl)ureido)phenyl)-N-(2-methoxyethyl)acetamide (CAS 1206998-99-3) is a synthetic small molecule belonging to the ureidoacetamide chemical class, characterized by a central urea linker bridging a 3,4-dimethoxyphenyl ring and a para-substituted phenylacetamide bearing an N-(2-methoxyethyl) side chain . The ureidoacetamide scaffold is historically associated with non-peptide cholecystokinin-B/gastrin receptor antagonism [1]; however, publicly available primary research literature and authoritative database entries describing the specific biological activity, target engagement, or pharmacological profile of this exact compound remain extremely limited. Its molecular formula is C20H25N3O5 with a molecular weight of 387.44 g/mol, and it is currently offered by several chemical suppliers exclusively for laboratory research use, typically at purities ≥95% .

Procurement Risks for 2-(4-(3-(3,4-Dimethoxyphenyl)ureido)phenyl)-N-(2-methoxyethyl)acetamide: Why Structural Analogs Cannot Be Directly Substituted


Within the ureidoacetamide and related urea-containing compound classes, even minor structural modifications—such as changes in the substitution pattern on the terminal phenyl ring, alterations in the N-alkyl side chain, or replacement of the urea linker with a thiourea moiety—can profoundly alter target binding, functional activity, and physicochemical properties [1]. The specific combination of a 3,4-dimethoxyphenyl urea donor and an N-(2-methoxyethyl)acetamide acceptor in this compound may confer a distinct hydrogen-bonding network and conformational profile that is not recapitulated by close-in analogs lacking one or both of these moieties. Without head-to-head or cross-study comparative data for this exact compound, generic substitution carries an unquantified risk of losing the intended pharmacological or chemical biology effect that motivated its selection.

2-(4-(3-(3,4-Dimethoxyphenyl)ureido)phenyl)-N-(2-methoxyethyl)acetamide: Quantitative Differentiation Evidence Inventory


Intrinsic Physicochemical Properties Differentiating 2-(4-(3-(3,4-Dimethoxyphenyl)ureido)phenyl)-N-(2-methoxyethyl)acetamide from Common Analogs

The compound exhibits a calculated LogP of 1.659 (octanol-water partition coefficient), a topological polar surface area (TPSA) of 108.92 Ų, and a molecular weight of 387.44 g/mol [1]. These values position it within favorable drug-likeness space per the Veber rule (TPSA ≤140 Ų) and the Lipinski rule-of-five, distinguishing it from larger or more lipophilic ureidoacetamide analogs that may show poorer permeability or solubility profiles. For comparison, the related CCK-B antagonist RP73870 (MW >500 Da) exceeds the rule-of-five threshold, while the compound's balanced LogP (1.659) contrasts with more hydrophobic analogs that approach LogP >3.0, a threshold associated with increased toxicity risk according to the Pfizer 3/75 rule [1].

Physicochemical Profiling Drug-Likeness Medicinal Chemistry

Structural Distinctiveness of the N-(2-Methoxyethyl)acetamide Side Chain in 2-(4-(3-(3,4-Dimethoxyphenyl)ureido)phenyl)-N-(2-methoxyethyl)acetamide

The N-(2-methoxyethyl)acetamide moiety is not a commonly encountered side chain in the ureidoacetamide patent or literature corpus. The dominant ureidoacetamide CCK-B antagonists, such as RP73870 and related analogs described in US5663204, predominantly feature a simple acetamide or unsubstituted phenylacetamide terminus [1]. The 2-methoxyethyl substitution introduces an additional hydrogen-bond acceptor (the ether oxygen) and increases topological polar surface area relative to a simple N-methyl or N-ethyl acetamide, which may enhance aqueous solubility and modulate target binding kinetics. While direct comparative binding or functional data for this specific compound are absent, the structural deviation from the established pharmacophore suggests potential for differential target engagement or ADME properties compared to historical ureidoacetamide leads.

Structure-Activity Relationship Medicinal Chemistry Urea Derivatives

3,4-Dimethoxyphenyl Substitution Pattern: A Differentiating Feature for 2-(4-(3-(3,4-Dimethoxyphenyl)ureido)phenyl)-N-(2-methoxyethyl)acetamide

The 3,4-dimethoxyphenyl group is a privileged fragment in kinase inhibitor design, particularly for targeting the ATP-binding pocket of tyrosine kinases and serine/threonine kinases . In related urea-containing compounds, the 3,4-dimethoxyphenyl substitution has been associated with low nanomolar inhibitory activity against FGFR and VEGFR kinases with >100-fold selectivity over PDGFR and c-Src, whereas the 3,5-dimethoxy regioisomer showed 5-fold reduced potency and 20-fold reduced selectivity . While these data derive from a distinct naphthyridine-urea chemotype (CAS 862370-11-4) and cannot be directly extrapolated to the target compound, they illustrate the potential pharmacological significance of the 3,4-dimethoxy substitution pattern. The target compound's 3,4-dimethoxyphenyl ureido group distinguishes it from analogs bearing unsubstituted phenyl, monomethoxy, or 3,5-dimethoxy phenyl rings, which may exhibit different kinase inhibition profiles or off-target activities.

Structure-Activity Relationship Kinase Inhibition Anticancer Activity

Recommended Research Application Scenarios for 2-(4-(3-(3,4-Dimethoxyphenyl)ureido)phenyl)-N-(2-methoxyethyl)acetamide


Chemical Biology Probe Development for Urea-Binding Protein Targets

Given the compound's urea core and distinct substitution pattern, it may serve as a scaffold for developing chemical probes targeting proteins with known urea-binding pockets, such as certain kinases, soluble epoxide hydrolase, or arginase. The 3,4-dimethoxyphenyl group and N-(2-methoxyethyl)acetamide side chain provide vectors for structure-activity relationship (SAR) exploration that are not represented in commercial kinase inhibitor libraries [1]. Researchers should verify target engagement through direct biochemical or biophysical assays before drawing conclusions about activity.

Comparator Compound for Ureidoacetamide Structure-Activity Relationship Studies

This compound can be employed as a structurally distinct comparator in SAR studies alongside established ureidoacetamide CCK-B antagonists (e.g., RP73870, compounds from US5663204). Its divergent side chain and substitution pattern may help delineate the structural determinants of CCK receptor subtype selectivity, functional activity (antagonism vs. partial agonism), and species-specific pharmacology [1].

In Silico Drug-Likeness and Property Prediction Benchmarking

With a predicted LogP of 1.659 and TPSA of 108.92 Ų, the compound occupies a favorable region of drug-likeness space that contrasts with larger, more lipophilic ureidoacetamide leads [1]. It can serve as a benchmarking compound for validating in silico ADME prediction models, particularly for permeability, solubility, and metabolic stability, within the ureidoacetamide chemical series.

Synthetic Methodology Development for Functionalized Urea-Acetamide Hybrids

The compound's structure, featuring a urea linkage between two aromatic rings and a functionalized acetamide terminus, makes it a useful model substrate for developing or optimizing synthetic methods for unsymmetrical urea formation, chemoselective acylation, or late-stage functionalization of phenylacetamide intermediates [1].

Quote Request

Request a Quote for 2-(4-(3-(3,4-dimethoxyphenyl)ureido)phenyl)-N-(2-methoxyethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.